
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BMA-10 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BMA-10 is not fully understood. However, studies have shown that BMA-10 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMA-10 can also activate certain signaling pathways that are involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
BMA-10 has been shown to have various biochemical and physiological effects. Studies have shown that BMA-10 can inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve cognitive function. BMA-10 has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMA-10 in lab experiments is its potential application in various fields, including cancer research and neurodegenerative disorders. BMA-10 is also relatively easy to synthesize using different methods. However, one of the limitations of using BMA-10 in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
For the study of BMA-10 include the development of more efficient synthesis methods and the study of its mechanism of action in various diseases and disorders.
Métodos De Síntesis
BMA-10 can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-hydroxy-7-methylquinoline and N-butyl-N-bromoacetamide in the presence of a base. The reaction yields BMA-10 as a white solid. Another method involves the reaction between N-butyl-N-chloroacetamide and 2-hydroxy-7-methylquinoline in the presence of a base. This method also yields BMA-10 as a white solid.
Aplicaciones Científicas De Investigación
BMA-10 has been extensively studied in scientific research due to its potential application in various fields. One of the most significant applications of BMA-10 is in the field of cancer research. Studies have shown that BMA-10 has anti-cancer properties and can inhibit the growth of cancer cells. BMA-10 has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that BMA-10 can protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-8-19(13(3)20)11-15-10-14-7-6-12(2)9-16(14)18-17(15)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMHIVWTFLQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


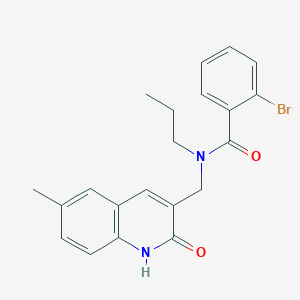
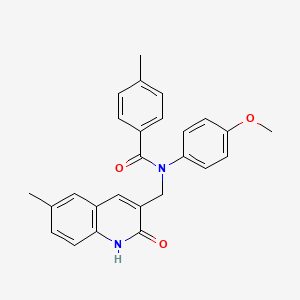

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)
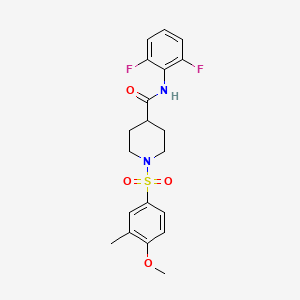
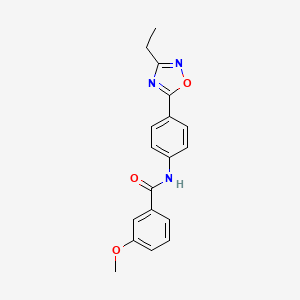
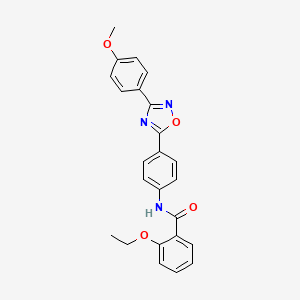

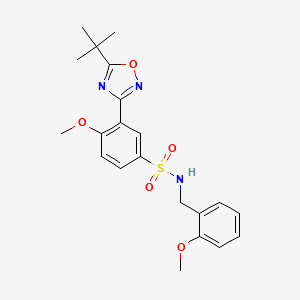

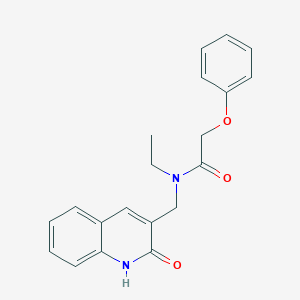
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)